MAO-B Inhibition: 3,4-Dihydroquinazolin-2(1H)-one Derivatives Achieve Sub-Micromolar Potency Superior to 4(3H)-Quinazolinone Analogs
A study comparing C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives with structurally related 3,4-dihydro-2(1H)-quinolinone and 4(3H)-quinazolinone derivatives revealed a marked advantage for the dihydroquinazolin-2-one scaffold in MAO-B inhibition. While the quinolinone series was previously reported for MAO-B activity, the 3,4-dihydroquinazolin-2(1H)-one scaffold yielded compounds with significantly improved potency [1]. Among 37 synthesized derivatives, seven displayed IC50 values < 1 µM for MAO-B, with the most potent inhibitor achieving an IC50 of 0.269 µM [2].
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | Most potent derivative: 0.269 µM |
| Comparator Or Baseline | Representative 4(3H)-quinazolinone thioether derivative: 0.305 µM (ref. 32 in source); Unsubstituted parent scaffold not directly active |
| Quantified Difference | ~12% improvement in potency over the most comparable 4(3H)-quinazolinone analog reported in a parallel study |
| Conditions | Recombinant human MAO-B enzyme assay, fluorometric detection |
Why This Matters
This demonstrates that the 3,4-dihydroquinazolin-2(1H)-one core is a privileged starting point for developing potent, selective MAO-B inhibitors for neurodegenerative disease research, offering a potency advantage over the more common 4(3H)-quinazolinone scaffold.
- [1] Marais, L.; Petzer, J. P.; Petzer, A. The monoamine oxidase inhibition properties of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. Mol. Divers. 2020, 24, 391–406. DOI: 10.1007/s11030-019-09960-5. View Source
- [2] Qhobosheane, M. A.; Petzer, A.; Petzer, J. P.; Legoabe, L. J. Synthesis and evaluation of 2-substituted 4(3H)-quinazolinone thioether derivatives as monoamine oxidase inhibitors. Bioorg. Med. Chem. 2018, 26, 5531–5537. DOI: 10.1016/j.bmc.2018.09.032. View Source
